molecular formula C8H10N2O B6337021 4-(Oxetan-3-yl)pyridin-2-amine CAS No. 1427501-89-0

4-(Oxetan-3-yl)pyridin-2-amine

Cat. No.: B6337021
CAS No.: 1427501-89-0
M. Wt: 150.18 g/mol
InChI Key: URJGHBSTAQVGPK-UHFFFAOYSA-N
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Description

4-(Oxetan-3-yl)pyridin-2-amine is a heterocyclic compound that features both an oxetane ring and a pyridine ring. The oxetane ring is a four-membered cyclic ether, while the pyridine ring is a six-membered aromatic ring containing one nitrogen atom.

Scientific Research Applications

4-(Oxetan-3-yl)pyridin-2-amine has several scientific research applications:

Safety and Hazards

The safety information for “4-(Oxetan-3-yl)pyridin-2-amine” indicates that it has GHS05 and GHS07 pictograms, with the signal word "Danger" . Hazard statements include H302, H315, H318, and H335 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxetan-3-yl)pyridin-2-amine typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . This process involves the following steps:

    Formation of Methyl 2-(oxetan-3-ylidene)acetate: This intermediate is synthesized through a series of reactions starting from commercially available precursors.

    Aza-Michael Addition: The intermediate is then reacted with various NH-heterocycles under specific conditions to yield the target compound.

Industrial Production Methods

the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods .

Chemical Reactions Analysis

Types of Reactions

4-(Oxetan-3-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine or oxetane rings.

    Substitution: The compound can undergo substitution reactions, particularly on the pyridine ring, where hydrogen atoms can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of 4-(Oxetan-3-yl)pyridin-2-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    4-(Oxetan-3-yl)pyridine: Lacks the amine group but shares the oxetane and pyridine rings.

    2-(Oxetan-3-yl)pyridine: The oxetane ring is attached at a different position on the pyridine ring.

    4-(Oxetan-3-yl)aniline: Contains an aniline group instead of a pyridine ring.

Uniqueness

4-(Oxetan-3-yl)pyridin-2-amine is unique due to the presence of both an oxetane ring and a pyridine ring with an amine group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(oxetan-3-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-8-3-6(1-2-10-8)7-4-11-5-7/h1-3,7H,4-5H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJGHBSTAQVGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C2=CC(=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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